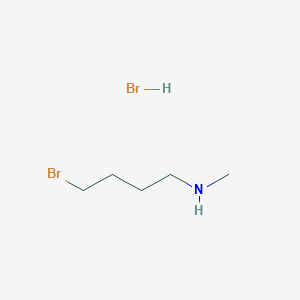

4-Bromo-N-methylbutan-1-amine hydrobromide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methylbutan-1-amine hydrobromide typically involves the bromination of N-methylbutan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as hydrobromic acid or bromine in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in bulk quantities and packaged under inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methylbutan-1-amine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The amine group can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while oxidation reactions can produce oxides or other oxidation products .

Scientific Research Applications

4-Bromo-N-methylbutan-1-amine hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological processes and as a tool for modifying biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products

Mechanism of Action

The mechanism of action of 4-Bromo-N-methylbutan-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Bromo-N-methylbutan-1-amine hydrobromide can be compared with other similar compounds, such as:

4-Bromo-N-methylbutan-1-amine: Lacks the hydrobromide component, which can affect its solubility and reactivity.

N-Methylbutan-1-amine: Does not contain the bromine atom, resulting in different chemical properties and reactivity.

4-Bromo-N-methylbutan-2-amine: The position of the bromine atom is different, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct properties and makes it suitable for a wide range of applications.

Biological Activity

4-Bromo-N-methylbutan-1-amine hydrobromide (CAS Number: 365432-20-8) is a chemical compound with significant relevance in both organic synthesis and biological research. Its structure, characterized by a bromine atom and a methyl group attached to the nitrogen, allows it to interact with various biological systems. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₅H₁₃Br₂N

- Molecular Weight : Approximately 232.94 g/mol

- Solubility : Enhanced solubility due to its hydrobromide salt form.

This compound acts primarily as a ligand that binds to specific receptors or enzymes, modulating their activity. Its interaction is crucial in various biochemical pathways, particularly those involved in neurochemical signaling and potential therapeutic applications.

Neurochemical Modulation

Research indicates that this compound may influence neurochemical pathways, particularly in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, treatment on cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) showed minimal cytotoxicity even at higher concentrations (up to 10 µM), indicating a favorable safety profile for therapeutic use .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MRC-5 (Fibroblast) | 10 | >90 |

| CHO-K1 (Hamster Ovary) | 10 | >85 |

| HepG2 (Cancer) | 10 | >90 |

| MCF-7 (Cancer) | 10 | >88 |

Structure-Activity Relationship (SAR)

The structural features of this compound play a critical role in its biological activity. The presence of the bromine atom and the methyl group at the nitrogen enhances its reactivity with biological targets. Studies have shown that modifications to these groups can significantly alter the compound's potency and specificity .

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective properties of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cells. The results indicated that pretreatment with this compound led to decreased levels of reactive oxygen species (ROS), suggesting a protective mechanism against neurodegeneration .

Case Study 2: Enzyme Inhibition

Research has also explored the compound's potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it was found to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cellular processes including cell survival and apoptosis. The inhibitory concentration (IC50) values were determined through enzyme assays, revealing promising results for further development .

Properties

IUPAC Name |

4-bromo-N-methylbutan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN.BrH/c1-7-5-3-2-4-6;/h7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMOVFXPQUAOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.